D&C Red No. 7, also known as Lithol Rubine BK and Calcium 3,4-Dihydroxy-2(1-naphthyl)azo-1-naphthalenesulfonate, is a synthetic red colorant approved for use in cosmetics and drugs by the US Food and Drug Administration (FDA) []. However, its application in scientific research is limited. Here's a breakdown of the reasons:
The primary scientific research related to D&C Red No. 7 investigates its safety for use in cosmetics and drugs. Studies focus on analyzing impurities within the dye and potential for irritation or allergic reactions [].
For biological research applications, scientists prefer a wider range of colorants with specific properties suitable for different techniques. D&C Red No. 7 doesn't offer functionalities required for advanced microscopy or cell staining procedures commonly used in research labs.
Unlike many research-grade dyes that bind to specific molecules or cellular components, D&C Red No. 7 acts as a general coloring agent. This lack of specific binding makes it less useful for targeted research applications.
D&C Red No. 7, also known as Calcium Lake of 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)azo), is a synthetic organic pigment primarily used in cosmetics and personal care products. Its chemical formula is and it is classified under the color additive category. This compound appears as a bright red powder that is insoluble in water but soluble in organic solvents, making it versatile for various applications in the beauty industry .
The biological activity of D&C Red No. 7 has been studied primarily concerning its safety and potential toxicity. Generally regarded as safe for use in cosmetics, it has been restricted from use around the eyes due to potential irritation. Studies indicate that while it does not exhibit significant mutagenic properties, some individuals may experience allergic reactions upon contact with skin or mucous membranes .
D&C Red No. 7 is synthesized through a multi-step chemical process involving diazotization and coupling reactions. The synthesis typically begins with the formation of an aromatic amine, which is then diazotized to form a diazonium salt. This salt subsequently reacts with a coupling component to yield the final azo compound. The pigment is then precipitated using metal salts such as calcium or aluminum to produce its lake form, which enhances stability and color intensity .
D&C Red No. 7 stands out due to its specific formulation for cosmetics, providing a unique balance of stability and vibrancy not always found in other dyes .
The synthesis of D&C Red No. 7 begins with the formation of its chromophore through azo coupling, a two-step process involving diazotization and coupling reactions.
Diazotization:
2-Amino-5-methylbenzenesulfonic acid is treated with hydrochloric acid and sodium nitrite under controlled temperatures (0–5°C) to form a diazonium salt [2]. This reaction requires precise pH adjustments (1.5–2.5) to prevent premature decomposition of the diazo intermediate. Deviations in temperature or acidity can lead to side products, reducing yield and purity [5].
Coupling:
The diazonium salt is coupled with 3-hydroxy-2-naphthalenecarboxylic acid in an alkaline medium (pH 8–10) [2]. The alkaline conditions deprotonate the hydroxyl group on the naphthalene derivative, enabling electrophilic substitution at the ortho position relative to the hydroxyl group. This step forms the monoazo chromophore, which is stabilized by resonance between the azo (-N=N-) group and aromatic rings [6].
Industrial Challenges:
The water-soluble azo dye is converted into a lake pigment via precipitation with calcium salts, enhancing stability and opacity.
Precipitation Mechanism:
The sodium salt of the azo compound is reacted with calcium chloride, displacing sodium ions to form an insoluble calcium salt [2]. The reaction is conducted in aqueous solution at 60–70°C to ensure complete ion exchange. The resulting pigment is filtered, washed, and dried to obtain a fine powder [1].
Composition Adjustments:
Commercial D&C Red No. 7 often includes additives to optimize performance:
Component | Function |
---|---|
Calcium resinate | Improves adhesion in lipsticks |
Barium sulfate | Enhances opacity and dispersibility [1] [4] |
Industrial Challenges:
D&C Red No. 7 must comply with stringent regulatory specifications, necessitating robust quality control (QC) protocols.
Key QC Parameters:
Parameter | Specification | Method |
---|---|---|
Dye Content | 42–45% [3] | UV-Vis Spectroscopy |
Heavy Metals | ≤20 ppm | ICP-MS |
Solubility | ≤0.1% in water and oils [1] | Gravimetric Analysis |
Batch Certification:
The U.S. Food and Drug Administration (FDA) mandates batch-by-batch certification for D&C Red No. 7. Each batch is tested for identity (via FT-IR), purity (HPLC), and compliance with 21 CFR §74.1307 [2] [4]. Non-certified repackaged materials cannot be used in commercial products [1].
Industrial Challenges:
The determination of p-toluidine contaminants in D&C Red No. 7 represents a critical analytical challenge due to regulatory specifications limiting this impurity to not more than 15 parts per million [1] [2]. The development of solid phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry has revolutionized the detection capabilities for this aromatic amine impurity.
The analytical methodology employs Strata SCX cation-exchange cartridges containing 500 milligrams of sorbent material in 6 milliliter volumes for optimal extraction efficiency [3]. The sample preparation protocol utilizes an extraction solution composed of 0.05 M sulfuric acid and 5 milligrams per milliliter lithium oxalate in 50% ethanol-water mixture, providing enhanced selectivity for p-toluidine isolation [3]. The solid phase extraction procedure involves sequential conditioning with 5 milliliters methanol, equilibration with 5 milliliters 5% sulfuric acid-water solution, sample loading with 5 milliliters prepared sample, washing with 5% sulfuric acid-water followed by pure water, and final washing with 90% methanol-water [3].
The ultra-performance liquid chromatography separation utilizes an XBridge Phenyl column with dimensions of 2.1 × 75 millimeters internal diameter and 2.5 micrometer particle size [3]. The mobile phase gradient employs 0.1% formic acid in water (eluent A) and acetonitrile (eluent B) with the following gradient profile: initial conditions at 90% A declining to 70% A over 1 minute, further reduction to 60% A over 0.1 minutes, continued decrease to 50% A over 1.9 minutes, rapid return to 90% A over 0.1 minutes, followed by a 0.9-minute hold period [3].
Mass spectrometric detection operates in positive electrospray ionization mode using multiple reaction monitoring transitions. The primary transition for p-toluidine quantification employs mass-to-charge ratio 107.9 → 93.2 with a cone voltage of 35 electron volts and collision energy of 14 electron volts [3]. Aniline serves as the internal standard with transition 94.0 → 77.0 using 40 electron volt cone voltage and 15 electron volt collision energy [3]. The method achieves remarkable sensitivity with a limit of detection of 0.076 parts per million and limit of quantification of 0.23 parts per million [3].
Validation studies demonstrate excellent linearity across the calibration range of 2.5 to 20 parts per million with correlation coefficient (R²) of 0.998 [3]. Precision studies conducted at three concentration levels yield relative standard deviations ranging from 4.3 to 9.5 percent, while recovery studies demonstrate approximately 110 percent recovery [3]. The complete analytical cycle requires only 4 minutes, representing significant improvement over conventional high-performance liquid chromatography methods [3].
Subsidiary colors represent colored impurities that are positional isomers of the primary dye anion or contain different numbers of substituent groups [4] [5]. These impurities originate from diazotization and coupling reactions between manufacturing intermediates and trace impurities present in starting materials [5]. The quantification of subsidiary colors in D&C Red No. 7 requires sophisticated chromatographic techniques capable of resolving structurally similar compounds.
Ultra-performance liquid chromatography with photodiode array detection has emerged as the preferred methodology for subsidiary color analysis [6] [7]. The method provides enhanced sensitivity with limits of detection ranging from 0.0014 to 0.0061 percent and limits of quantification from 0.0047 to 0.020 percent [6]. Calibration curves demonstrate linearity with average correlation coefficients of 0.9994, while recovery studies yield values between 96 and 106 percent [6].
The primary subsidiary colors of concern in D&C Red No. 7 include 3-hydroxy-4-[(4-methylphenyl)azo]-2-naphthalenecarboxylic acid calcium salt with specification limit of 0.5 percent [1]. Additional subsidiary colors include 1-[(4-methylphenyl)azo]-2-naphthalenol limited to 0.015 percent, representing an ether-soluble matter specification that replaced earlier regulatory requirements [1] [8].
Preparative separation techniques using spiral high-speed counter-current chromatography have been developed for isolation and structural characterization of novel subsidiary colors [4]. This approach enables identification of previously unknown impurities through systematic fractionation and subsequent spectroscopic analysis [4]. The method provides superior resolution compared to conventional liquid chromatography while maintaining preparative scale capabilities.
Advanced data processing algorithms enable automated peak identification and quantification of multiple subsidiary colors in single analytical runs [10]. These systems incorporate spectral library matching and retention time prediction models to ensure accurate compound identification [10]. Method validation includes assessment of selectivity, linearity, precision, accuracy, and robustness across multiple sample matrices [10].
Lake formulations of D&C Red No. 7 contain significant concentrations of metal ions that serve both functional and regulatory purposes. Calcium ions constitute the primary metallic component, typically present at 10 to 15 percent by weight as the essential calcium salt form of the dye [11] [1]. The analytical determination of metal ions employs multiple complementary techniques to ensure comprehensive characterization.
Inductively coupled plasma optical emission spectrometry represents the primary analytical technique for major metal constituents including calcium, aluminum, and other alkali earth metals [12] [13]. The method provides excellent precision and accuracy for concentrations above 0.1 percent with detection limits in the low parts per million range [12]. Sample preparation involves acid digestion using nitric acid and hydrogen peroxide to ensure complete dissolution of the lake matrix [12].
Inductively coupled plasma mass spectrometry serves as the preferred technique for trace metal analysis, particularly for regulatory heavy metals including lead, arsenic, and mercury [1] [14]. The specification limits for D&C Red No. 7 require lead concentrations not exceeding 20 parts per million, arsenic below 3 parts per million, and mercury below 1 part per million [1]. The mass spectrometric approach provides isotope-specific detection with exceptional sensitivity and selectivity [14].
Atomic absorption spectroscopy remains valuable for single-element determinations, particularly for metals prone to spectral interferences in plasma-based techniques [15]. The method requires minimal sample preparation and provides rapid analysis for specific elements of interest [15]. Graphite furnace atomization extends detection capabilities to sub-parts per million levels for critical heavy metal contaminants [15].
Sequential speciation analysis techniques enable differentiation between various chemical forms of metal ions present in lake formulations [14]. Water-soluble fractions are extracted using deionized water, while organic-complexed metals require methanol extraction [14]. Insoluble metal species are solubilized using ethylenediaminetetraacetic acid disodium salt to form stable chelate complexes suitable for analysis [14]. Elemental metal species undergo electrochemical conversion to ionic forms prior to mass spectrometric detection [14].
X-ray fluorescence spectrometry provides non-destructive elemental analysis particularly valuable for quality control applications [12]. The technique enables rapid screening of multiple elements simultaneously without sample destruction [12]. Energy-dispersive systems offer portable analysis capabilities suitable for field screening applications [12].
Thermal analysis methods including differential scanning calorimetry provide complementary information regarding metal-dye interactions and thermal stability characteristics [16] [12]. These measurements indicate coordination behavior between metal ions and organic ligands present in the dye structure [12]. Thermogravimetric analysis quantifies inorganic content and thermal decomposition patterns that correlate with metal ion concentrations [12].